molecular formula C18H28N2O3 B1650246 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine CAS No. 1158750-87-8

4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine

Cat. No.: B1650246
CAS No.: 1158750-87-8
M. Wt: 320.4
InChI Key: LDVWJXFZGKNHGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine (CAS 1158750-84-5) is a high-value piperidine derivative with the molecular formula C18H28N2O3 and a molecular weight of 320.43 g/mol . This compound features a piperidine ring disubstituted at the 4-position with a 2-methoxyphenyl group and an aminomethyl moiety protected by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is a critical feature that enhances the compound's stability and makes it a crucial synthetic intermediate and building block in medicinal chemistry . Piperidine derivatives are among the most important synthetic fragments for designing new drugs and are present in more than twenty classes of pharmaceuticals . As a key building block, this compound is primarily used in the research and development of novel therapeutic agents. Its structure makes it a valuable precursor in synthesizing more complex molecules for structure-activity relationship (SAR) studies . For instance, closely related piperidine derivatives have been investigated as inhibitors of the MenA enzyme (1,4-dihydroxy-2-naphthoate prenyltransferase) in Mycobacterium tuberculosis, representing a promising new strategy for anti-tuberculosis therapy . Other piperidine-based compounds are essential components of various pharmaceuticals, including antipsychotics . The Boc-protected amine is a versatile functional group that allows for further selective chemical modifications under mild conditions, enabling researchers to efficiently create a library of derivatives for biological screening. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. For specific storage recommendations and handling instructions, please refer to the Safety Data Sheet.

Properties

IUPAC Name

tert-butyl N-[[4-(2-methoxyphenyl)piperidin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-13-18(9-11-19-12-10-18)14-7-5-6-8-15(14)22-4/h5-8,19H,9-13H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVWJXFZGKNHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678267
Record name tert-Butyl {[4-(2-methoxyphenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158750-87-8
Record name tert-Butyl {[4-(2-methoxyphenyl)piperidin-4-yl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(2-Methoxyphenyl)piperidin-4-yl)methanamine

The precursor 4-(2-methoxyphenyl)piperidin-4-yl)methanamine is synthesized via a two-step sequence:

  • Mitsunobu Coupling :

    • Starting material : 4-Hydroxymethylpiperidine.
    • Reagents : 2-Methoxyphenol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).
    • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 h.
    • Outcome : Forms 4-(2-methoxyphenoxymethyl)piperidine.
  • Reductive Amination :

    • Reagents : Ammonium acetate, sodium triacetoxyborohydride (NaBH(OAc)₃).
    • Conditions : Dichloromethane (DCM), room temperature, 24 h.
    • Yield : ~85%.

Boc Protection of the Primary Amine

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 6 h.
  • Yield : 92%.

Method 3: Cyclization via Aziridine Ring-Opening

Aziridine Synthesis and Rearrangement

This approach leverages strain-release cyclization:

  • Aziridine Formation :

    • Starting material : N-Boc-aziridine-2-carboxylate.
    • Reagents : Trimethylaluminum (AlMe₃).
    • Conditions : Toluene, -78°C to room temperature, 6 h.
  • Ring-Opening with 2-Methoxyphenyl Grignard :

    • Reagents : 2-Methoxyphenylmagnesium bromide.
    • Conditions : THF, 0°C, 2 h.
    • Outcome : Forms 4-(2-methoxyphenyl)piperidine derivative.
  • Aminomethylation :

    • Reagents : Formaldehyde, ammonium chloride.
    • Conditions : Methanol, 50°C, 4 h.
    • Yield : 70%.

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Reductive Amination Mitsunobu coupling, Boc protection 85–92% High regioselectivity, mild conditions Multi-step purification required
Suzuki Coupling Pd-catalyzed cross-coupling 78% Direct aryl introduction Requires pre-functionalized bromide
Aziridine Ring-Opening Strain-release cyclization 70% Rapid ring formation Sensitive to moisture and air

Scale-Up Considerations and Industrial Relevance

Kishida Chemical Co., Ltd. offers this compound at 250 mg scale, indicating feasibility for laboratory use. For industrial production, Method 1 (reductive amination) is preferred due to its scalability and compatibility with continuous flow systems. Critical parameters for optimization include:

  • Catalyst Loading : Reduced Pd/C (10 mol%) in hydrogenation steps.
  • Solvent Choice : Methanol or ethanol for greener synthesis.
  • Boc Protection Efficiency : Use of DMAP to accelerate reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the methoxyphenyl group.

    Substitution: The Boc-protected aminomethyl group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Deprotection of the Boc group can be achieved using acids like trifluoroacetic acid (TFA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

  • Antitumor Activity : Research has indicated that piperidine derivatives, including 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine, exhibit significant antiproliferative effects against various cancer cell lines. Studies show that modifications in the structure can alter interactions with proteins involved in cell signaling and proliferation, suggesting potential use as anticancer agents .
  • Antimicrobial Potential : The compound is being investigated for its antimicrobial properties. Initial studies suggest that it may have efficacy against multi-drug resistant bacterial strains, making it a candidate for further exploration in antibiotic development .
  • Neuropharmacology : Given its structural characteristics, this compound may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. Ongoing research is focused on elucidating its mechanism of action at the molecular level .

Comparative Analysis with Related Compounds

A comparison of this compound with structurally similar compounds highlights its unique features and potential advantages:

Compound NameStructureUnique Features
4-AminomethylpiperidineC6H14N2Lacks Boc protection; simpler amine structure
N-Methyl-1-(piperidin-4-yl)methanamineC7H16N2Contains a methyl group instead of a methoxyphenyl substitution
3-(Piperidin-3-yl)propan-1-amineC10H18N2Different substitution pattern on the piperidine ring
N-(Piperidin-4-ylmethyl)ethanamineC10H18N2Variation in chain length and substitution

Case Studies

  • Anticancer Efficacy : A study published in Scientific Reports demonstrated the cytotoxic effects of various piperidine derivatives against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The findings indicated that structural modifications could enhance cytotoxicity and selectivity towards cancer cells compared to normal cells .
  • Antimicrobial Testing : In another study, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed promising antimicrobial activity, particularly against resistant strains, suggesting that further development could yield effective new antibiotics .

Mechanism of Action

The mechanism of action of 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with receptors in the body, modulating their activity and leading to physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Piperidines with Aromatic Groups

(a) 4-(2-Methoxyphenyl)piperidine
  • Molecular formula: C₁₂H₁₇NO .
  • Key differences: Lacks the Boc-aminomethyl group, leaving the piperidine nitrogen unprotected.
  • Applications : Intermediate in synthesizing dopamine D₂ receptor ligands (e.g., HBK compounds in ).
  • Biological relevance : Unprotected amines may enhance receptor binding but reduce synthetic versatility compared to Boc-protected derivatives .
(b) 1-Boc-4-[(4-fluorophenylamino)methyl]piperidine
  • Molecular formula : C₁₇H₂₄FN₃O₂ .
  • Key differences : Replaces 2-methoxyphenyl with a 4-fluoroaniline group.

Piperazine vs. Piperidine Derivatives

(a) 1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine
  • Molecular formula : C₁₆H₂₄N₃O .
  • Key differences : Incorporates a piperazine ring instead of piperidine.
  • Biological activity : Demonstrated high dopamine D₂ receptor affinity (Kᵢ = 12 nM) due to dual aromatic and heterocyclic interactions .
  • Comparison : Piperazine derivatives generally exhibit stronger receptor binding than piperidines but face metabolic instability .

Boc-Protected vs. Unprotected Amines

(a) 4-(Boc-aminomethyl)piperidine
  • Molecular formula : C₁₁H₂₂N₂O₂ .
  • Key differences : Lacks the 2-methoxyphenyl group.
  • Role : Used as a building block in peptide-mimetic drugs. The Boc group facilitates selective deprotection during synthesis .
(b) 4-(2-Boc-aminoethyl)piperidine
  • Molecular formula : C₁₂H₂₄N₂O₂ (estimated).
  • Key differences: Extends the aminomethyl chain by one carbon.
  • Impact : Increased chain length may enhance flexibility in docking with protein targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine C₁₇H₂₆N₂O₃ Boc-aminomethyl, 2-methoxyphenyl Anti-Alzheimer’s hybrids synthesis
4-(2-Methoxyphenyl)piperidine C₁₂H₁₇NO 2-methoxyphenyl Dopamine ligand intermediate
1-Boc-4-[(4-fluorophenylamino)methyl]piperidine C₁₇H₂₄FN₃O₂ Boc-aminomethyl, 4-fluoroaniline Unspecified (structural analog)
1-(2-Methoxyphenyl)-4-(piperidin-4-yl)piperazine C₁₆H₂₄N₃O Piperazine, 2-methoxyphenyl Dopamine D₂ receptor (Kᵢ = 12 nM)

Table 2: Physicochemical Properties

Property This compound 4-(2-Methoxyphenyl)piperidine 1-Boc-4-[(4-fluorophenylamino)methyl]piperidine
Molecular Weight ~306.4 g/mol 191.27 g/mol 337.4 g/mol
LogP (Predicted) 2.8–3.5 1.9–2.3 3.0–3.6
Hydrogen Bond Donors 1 (NH-Boc) 1 (NH) 2 (NH-Boc, NH-aniline)

Research Findings and Implications

  • Synthetic Utility: Boc protection in this compound enables controlled deprotection, critical for multi-step drug syntheses (e.g., Claulansine F–Donepezil hybrids) .
  • Biological Activity : The 2-methoxyphenyl group enhances π-π stacking in receptor binding, as seen in dopamine D₂ ligands . However, Boc protection may reduce affinity compared to unprotected amines .
  • Metabolic Stability : Piperidine derivatives generally exhibit better metabolic stability than piperazines, making them preferable for CNS-targeting drugs .

Biological Activity

4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine is a piperidine derivative characterized by its unique structural features, which include a tert-butoxycarbonyl (Boc) protected aminomethyl group and a 2-methoxyphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C16H23N2O2. The presence of the methoxyphenyl group enhances its lipophilicity, which is critical for its biological activity and pharmacokinetics.

Biological Activities

Research indicates that piperidine derivatives, including this compound, exhibit a variety of biological activities. These include:

  • Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Antitumor Activity : Initial studies suggest it may inhibit tumor growth through mechanisms involving protein interactions and signaling pathways related to cell proliferation.
  • Enzyme Inhibition : It could serve as an inhibitor for certain enzymes involved in metabolic processes.

The specific mechanism of action for this compound is still under investigation. However, preliminary data suggest that modifications in its structure can significantly influence its binding affinity to various biological targets. Interaction studies have focused on its affinity for proteins involved in neurotransmission and other critical biological processes.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
4-AminomethylpiperidineC6H14N2Lacks Boc protection; simpler amine structure
N-Methyl-1-(piperidin-4-yl)methanamineC7H16N2Contains a methyl group instead of a methoxyphenyl substitution
3-(Piperidin-3-yl)propan-1-amineC10H18N2Different substitution pattern on the piperidine ring
N-(Piperidin-4-ylmethyl)ethanamineC10H18N2Variation in chain length and substitution

These compounds differ primarily in their substituents on the piperidine ring and functional groups, leading to variations in their pharmacological profiles and applications.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has demonstrated that piperidine derivatives can modulate neurotransmitter release, which may provide insights into their potential use in treating neurological disorders.
  • Anticancer Research : In vitro studies have shown that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of key signaling pathways associated with cell survival and proliferation.
  • Enzyme Inhibition : Studies have indicated that modifications to the piperidine structure can enhance inhibitory activity against enzymes such as acetylcholinesterase (AChE), which is relevant for Alzheimer's disease therapy.

Q & A

Q. What are the most reliable synthetic routes for 4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine?

The compound is typically synthesized via reductive amination or coupling reactions. A common approach involves:

  • Reductive amination : Reacting 4-(2-methoxyphenyl)piperidine with a Boc-protected aminomethylating agent (e.g., Boc-aminomethyl chloride) under reducing conditions (e.g., NaBH3CN) .
  • Coupling strategies : Utilizing intermediates like 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine, followed by Boc-protection and purification via silica gel chromatography .
    Key considerations : Reaction temperature (room temperature to 60°C), solvent choice (CHCl3/MeOH mixtures), and stoichiometric ratios of reagents to minimize byproducts .

Q. How is the compound characterized structurally and chemically?

Standard characterization methods include:

  • NMR spectroscopy : To confirm substitution patterns (e.g., δ 3.81 ppm for methoxy protons, δ 1.8–3.2 ppm for piperidine protons) .
  • Mass spectrometry : For molecular ion verification (e.g., parent peak at m/z 351.1 in Example 16 of ).
  • HPLC : To assess purity (>93% in many protocols) .
  • Elemental analysis : To validate carbon, hydrogen, and nitrogen percentages (e.g., C: 62.1%, H: 7.5%, N: 8.9% in ).

Advanced Research Questions

Q. How can synthetic yields be optimized for complex derivatives of this compound?

Yield optimization requires addressing:

  • Steric hindrance : Use microwave-assisted hydrolysis to accelerate reactions (e.g., 80% yield for ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate hydrolysis) .
  • Catalyst selection : Chiral ligands (e.g., (R)- or (S)-BINOL derivatives) improve enantioselectivity in dynamic kinetic resolutions (up to 95% ee) .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while CHCl3/MeOH mixtures improve crystallinity .

Table 1 : Yield Comparison for Representative Derivatives

DerivativeStarting MaterialReaction ConditionsYieldSource
5-{2-[4-(2-methoxyphenyl)-1-piperidinyl]ethyl}oxindole4-(2-methoxyphenyl)piperidine + 5-(2-chloroethyl)oxindoleRoom temp, EtOH, 12 hr55%
3-{4-[4-(2-methoxyphenyl)-1-piperidinyl]-n-butyl}-1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-2,4-dioneTosyloxy intermediate + 4-(2-methoxyphenyl)piperidineReflux, THF, 24 hr92%

Q. How can stereochemical inconsistencies in synthesized derivatives be resolved?

Stereochemical challenges arise from axial chirality in the piperidine ring and methoxyphenyl orientation. Strategies include:

  • Chiral chromatography : Use of Chiralpak® columns to separate enantiomers (e.g., for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine derivatives) .
  • Dynamic kinetic resolution : Employ catalysts like Ru-BINAP to control axial chirality during synthesis .
  • X-ray crystallography : To unambiguously assign configurations (e.g., 1-Formyl-r-2,c-6-bis(4-methoxyphenyl)-t-3,t-5-dimethylpiperidin-4-one in ).

Q. How do structural modifications to the Boc-aminomethyl or methoxyphenyl groups affect pharmacological activity?

  • Boc-group removal : Deprotection (e.g., TFA treatment) enhances receptor binding by exposing the primary amine, critical for GABA(A) or neurotensin receptor interactions .
  • Methoxy positional isomerism : 2-methoxy substitution (vs. 3- or 4-) optimizes π-π stacking with aromatic residues in receptor pockets, as seen in 5-HT1B/1D receptor studies .
  • Aminomethyl chain length : Shorter chains (e.g., ethyl vs. butyl) reduce steric clashes in enzyme active sites (e.g., aromatase inhibitors in ).

Q. How should researchers address discrepancies in biological activity data across studies?

  • Receptor binding assays : Use standardized protocols (e.g., radioligand displacement assays with [³H]GR 127935 for 5-HT1B/1D receptors) to compare affinities .
  • Metabolic stability tests : Assess hepatic microsomal degradation to explain variability in in vivo efficacy .
  • Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing methoxy with ethoxy) to identify pharmacophore requirements .

Methodological Guidelines

  • Stereochemical validation : Always combine NMR (NOESY for spatial proximity) with computational modeling (DFT for energy-minimized conformers) .
  • Scale-up protocols : Replace column chromatography with recrystallization (e.g., using hexane/EtOAc) for >10 g batches .
  • Contradiction resolution : Cross-validate HPLC purity data with LC-MS to detect co-eluting impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine
Reactant of Route 2
4-(Boc-aminomethyl)-4-(2-methoxyphenyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.